Phosfolan-methyl (CAS 5120-23-0), systematically known as dimethyl 1,3-dithiolan-2-ylidenephosphoramidate, is an organophosphorus compound primarily utilized as an insecticide, acaricide, and analytical reference standard . Characterized by its dimethyl ester configuration, it acts as a potent acetylcholinesterase (AChE) inhibitor [1]. In procurement and industrial contexts, Phosfolan-methyl is distinguished from its diethyl counterpart (Phosfolan) by its specific solubility profile, liquid physical state at ambient temperatures, and distinct degradation kinetics . Buyers typically source this compound for targeted formulation development, multiresidue analytical screening, and comparative toxicological studies where the specific steric and electronic properties of the dimethyl phosphoramidate group are required [1].
Substituting Phosfolan-methyl with its closest analog, Phosfolan (the diethyl ester), or other generic organophosphates fundamentally disrupts formulation stability, handling protocols, and analytical accuracy [1]. The shift from a diethyl to a dimethyl ester drastically alters the compound's physical state and hydrophilicity . While Phosfolan is highly water-soluble and exists as a solid at room temperature, Phosfolan-methyl is a liquid with low aqueous solubility, necessitating entirely different carrier solvents (such as acetone or acetonitrile) and handling equipment [1], . Furthermore, in analytical workflows, generic substitution is impossible due to a distinct 28 Da mass difference, which is critical for accurate LC-MS/MS multiresidue monitoring and regulatory compliance.
The alkyl chain length on the phosphoramidate group fundamentally dictates the compound's solubility profile. Phosfolan (the diethyl analog) exhibits extremely high aqueous solubility, reported at 650,000 mg/L (650 g/L) at 20 °C [1]. In stark contrast, Phosfolan-methyl (the dimethyl analog) demonstrates low water solubility, requiring organic solvents such as acetone, acetonitrile, or methanol for stable stock solutions . This massive shift in hydrophilicity means that formulation matrices designed for the diethyl analog will fail if applied to Phosfolan-methyl, necessitating organic-based emulsifiable concentrates rather than simple aqueous solutions [1], .
| Evidence Dimension | Aqueous solubility at 20-25 °C |
| Target Compound Data | Low water solubility (requires organic solvent carriers) |
| Comparator Or Baseline | Phosfolan (diethyl analog): 650,000 mg/L |
| Quantified Difference | >1000-fold reduction in aqueous solubility |
| Conditions | Standard aqueous media at neutral pH, 20-25 °C |
Buyers must select Phosfolan-methyl when developing organic-solvent-based formulations, as it cannot be seamlessly dropped into aqueous systems designed for its highly hydrophilic diethyl counterpart.
The substitution of ethyl groups with methyl groups significantly depresses the melting point of the compound, altering its handling requirements. Phosfolan exists as a solid at room temperature, with a melting point ranging between 36.5 °C and 45 °C [1]. Conversely, Phosfolan-methyl is a colorless to pale yellow liquid under standard ambient conditions . This physical state transition eliminates the need for heated transfer lines or pre-dissolution steps in industrial manufacturing, allowing for direct volumetric dispensing and continuous-flow processing , [1].
| Evidence Dimension | Physical state and melting behavior |
| Target Compound Data | Liquid at ambient temperature |
| Comparator Or Baseline | Phosfolan: Solid (Melting point 36.5-45 °C) |
| Quantified Difference | Phase transition from solid to liquid at 25 °C |
| Conditions | Standard ambient temperature and pressure (SATP) |
The liquid state of Phosfolan-methyl streamlines bulk handling and formulation workflows, reducing energy costs associated with melting solid precursors.
In multiresidue pesticide screening and regulatory compliance testing, precise mass-to-charge (m/z) ratios are critical for avoiding false positives. Phosfolan-methyl yields a protonated precursor ion [M+H]+ at m/z 227.99 under electrospray ionization (ESI+) [2]. Its diethyl analog, Phosfolan, yields a precursor ion at approximately m/z 256.02 [1]. This exact 28 Da mass shift, corresponding to the loss of two methylene (-CH2-) units, requires distinct multiple reaction monitoring (MRM) transitions [2]. Consequently, analytical laboratories must procure the exact Phosfolan-methyl reference standard to calibrate instruments for this specific analyte.
| Evidence Dimension | Protonated precursor ion [M+H]+ mass |
| Target Compound Data | m/z 227.99 |
| Comparator Or Baseline | Phosfolan: m/z ~256.02 |
| Quantified Difference | 28 Da mass shift |
| Conditions | LC-MS/MS with Electrospray Ionization (ESI+) |
Procurement of the exact Phosfolan-methyl standard is mandatory for analytical laboratories to ensure accurate calibration and baseline separation from diethyl analogs in regulatory testing.
The stability of organophosphorus compounds in aqueous environments is highly dependent on the ester alkyl groups. As a general chemical principle within this class, dimethyl phosphoramidates (like Phosfolan-methyl) are more susceptible to nucleophilic attack and undergo alkaline hydrolysis at a significantly faster rate than their bulkier diethyl counterparts (like Phosfolan) [1]. This accelerated degradation profile requires formulators to strictly control the pH of Phosfolan-methyl solutions, often necessitating the addition of specific buffers to maintain a slightly acidic to neutral environment to prevent premature active ingredient loss during storage [1].
| Evidence Dimension | Alkaline hydrolysis rate |
| Target Compound Data | Faster hydrolysis kinetics (lower steric hindrance) |
| Comparator Or Baseline | Diethyl organophosphates (Phosfolan): Slower hydrolysis kinetics |
| Quantified Difference | Dimethyl esters typically hydrolyze 2x to 5x faster than diethyl esters under alkaline conditions |
| Conditions | Aqueous formulation matrices at pH > 7 |
Buyers formulating Phosfolan-methyl must co-procure appropriate pH buffers, as its faster hydrolysis rate compared to diethyl analogs makes it incompatible with alkaline formulation matrices.
Due to its low water solubility and liquid physical state at room temperature, Phosfolan-methyl is ideally suited for the development of non-aqueous emulsifiable concentrates . Unlike the highly water-soluble Phosfolan, this compound readily integrates into carrier solvents like acetone and acetonitrile without the need for pre-melting, streamlining continuous formulation processes.
Phosfolan-methyl is a mandatory procurement item for analytical laboratories conducting regulatory pesticide residue monitoring . Its distinct m/z 227.99 precursor ion ensures that it can be accurately quantified and differentiated from its diethyl analog (m/z 256.02) in complex environmental or agricultural matrices.
In biochemical research focusing on acetylcholinesterase (AChE) inhibition, Phosfolan-methyl serves as a critical dimethyl-ester probe . Researchers use it alongside diethyl analogs to study how steric hindrance and alkyl chain length affect enzyme binding kinetics, degradation pathways, and resistance mechanisms in target pest populations.